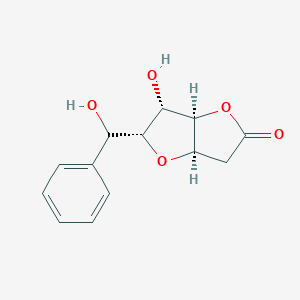

7-Goniofufurone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Goniofufurone is a natural product found in Goniothalamus griffithii, Goniothalamus borneensis, and other organisms with data available.

Aplicaciones Científicas De Investigación

Synthesis of 7-Goniofufurone

The total synthesis of this compound has been achieved through several methodologies, emphasizing its structural complexity and the need for efficient synthetic routes. Notably, an enantiospecific total synthesis was reported, yielding high purity and quantity of the compound from tartaric acid derivatives . Another study highlighted a common precursor synthesis that facilitated the production of both this compound and its analogs .

Table 1: Synthesis Methods for this compound

| Methodology | Yield (%) | Reference |

|---|---|---|

| Enantiospecific synthesis | High | |

| Common precursor synthesis | Moderate | |

| Stereoselective synthesis | High |

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, particularly in the field of cancer research. Studies have shown that it possesses cytotoxic effects against various human cancer cell lines. For instance, MTT assays indicated significant antiproliferative activity against both cancerous and normal cells .

Mechanism of Action:

The cytotoxic effects are mediated through apoptosis, as confirmed by flow cytometry analyses. This suggests that this compound may induce programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent .

Table 2: Biological Activities of this compound

| Activity | Effectiveness | Reference |

|---|---|---|

| Cytotoxicity | High against cancer cells | |

| Induction of apoptosis | Confirmed | |

| Antiproliferative effects | Significant |

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Its derivatives have been explored for their enhanced biological properties. For example, modifications such as the introduction of methoxy groups at specific positions have shown to increase antiproliferative effects . Additionally, the exploration of halogenated derivatives has revealed promising in vitro antitumor activities .

Case Studies:

- A study on O-methyl goniofufurone derivatives indicated improved cytotoxicity profiles compared to the parent compound, suggesting avenues for drug development .

- Another investigation into new analogs with azido groups demonstrated enhanced biological activity and potential for further pharmacological exploration .

Table 3: Case Studies on Derivatives of this compound

Análisis De Reacciones Químicas

Key Reactions and Pathways

The synthesis of 7-substituted goniofufurone derivatives typically starts from d-glucose and involves strategic functionalization at the C-7 position.

7-O-Methylation

-

Reagents : Methyl iodide (MeI), sodium hydride (NaH), dry DMF.

-

Mechanism : Nucleophilic substitution at the C-7 hydroxyl group.

-

Example :

-

Starting from benzyl alcohol 12 , methylation yields 13 (94% yield).

-

Subsequent hydrolysis of the isopropylidene group in 13 produces lactol 14 (85%), which undergoes cyclocondensation with Meldrum’s acid to form furanolactone 15 (51% yield).

-

Final hydrogenolysis (H₂, Pd/C, MeOH) removes benzyl groups, yielding 7-O-methyl-goniofufurone (3 ) .

-

Stereochemical Modifications

-

7-epi Derivatives : Treatment of 16 with MeI/NaH produces 17 (94%), which follows a similar pathway to yield 7-O-methyl-7-epi-goniofufurone (6 ) .

5,7-Di-O-Methylation

-

Reagents : Sequential methylation at C-5 and C-7 positions.

-

Pathway :

7-Deoxygenation

-

Reagents : Titanium(IV) fluoride (TiF₄).

-

Reaction :

Grignard Additions

-

Reagents : Phenyl magnesium bromide (PhMgBr).

-

Outcome :

Cyclocondensation with Meldrum’s Acid

-

Role : Forms the [3.3.0]furofuranone core via lactonization.

Key Findings from Antiproliferative Assays

| Compound | Modification | IC₅₀ (μM) vs K562 Cells | Apoptosis Induction (Sub-G1 Phase) |

|---|---|---|---|

| 1 | Parent (+)-goniofufurone | 12.5 | 1.0× control |

| 3 | 7-O-Methyl | 8.2 | 1.2× control |

| 5 | 5,7-di-O-Methyl | 5.9 | 3.5× control |

| 7 | 7-Deoxy | 4.3 | 15.5× control |

| 10 | 7-Keto | 3.8 | 5.5× control |

SAR Trends :

-

Methoxy Groups : Introduction at C-7 or C-5 enhances cytotoxicity (e.g., 5 vs 1 ) .

-

Deoxygenation : 7-Deoxy derivatives (7 ) show superior apoptosis induction due to reduced steric hindrance .

-

Stereochemistry : 7-epi derivatives (e.g., 6 ) exhibit lower activity than their C-7 (R)-configured counterparts .

Yield Variability

-

Cyclocondensation steps using Meldrum’s acid show moderate yields (41–51%), necessitating optimization .

-

Solution : Use of triethylamine as a base improves lactonization efficiency.

Stereochemical Control

Propiedades

Número CAS |

136778-39-7 |

|---|---|

Fórmula molecular |

C13H14O5 |

Peso molecular |

250.25 g/mol |

Nombre IUPAC |

(2R,3S,3aR,6aR)-3-hydroxy-2-[hydroxy(phenyl)methyl]-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |

InChI |

InChI=1S/C13H14O5/c14-9-6-8-12(18-9)11(16)13(17-8)10(15)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11-,12+,13-/m1/s1 |

Clave InChI |

OGSSCWFZICJOMO-SLIWXIDXSA-N |

SMILES |

C1C2C(C(C(O2)C(C3=CC=CC=C3)O)O)OC1=O |

SMILES isomérico |

C1[C@@H]2[C@@H]([C@H]([C@H](O2)C(C3=CC=CC=C3)O)O)OC1=O |

SMILES canónico |

C1C2C(C(C(O2)C(C3=CC=CC=C3)O)O)OC1=O |

Sinónimos |

7-epi-goniofufurone 7-goniofufurone goniofufurone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.